Hydroxytyrosol Acetate

概要

説明

ヒドロキシチロソールアセテートは、オリーブ植物、特にその葉や果実に高濃度に含まれるヒドロキシチロソールから得られるフェノール化合物です。 この化合物は、強力な抗酸化特性で知られており、地中海食の重要な成分であり、その健康上の利点に貢献しています 。 ヒドロキシチロソールアセテートは、ヒドロキシチロソールのアセチル化によって形成されるエステルであり、その親油性と安定性を高めます .

準備方法

合成経路と反応条件

ヒドロキシチロソールアセテートは、カテコールから始まる3段階のプロセスによって合成できます。最初のステップは、カテコールをヒドロキシル化して3,4-ジヒドロキシフェニル酢酸を形成することです。 この中間体は、次いで、塩基性条件下で無水酢酸とエステル化されて、ヒドロキシチロソールアセテートが得られます 。 別の方法は、ピリジンなどの触媒の存在下で、無水酢酸を使用してヒドロキシチロソールを直接アセチル化する方法です .

工業生産方法

ヒドロキシチロソールアセテートの工業生産では、その持続可能性と効率性から、バイオテクノロジー的手法が用いられることがよくあります。 大腸菌やサッカロミセス・セレビシエなどの微生物は、遺伝子操作によってヒドロキシチロソールを生産するように設計されており、その後、アセチル化されてヒドロキシチロソールアセテートが形成されます 。この方法は、高収率と環境への配慮を備えています。

化学反応の分析

反応の種類

ヒドロキシチロソールアセテートは、次のような様々な化学反応を起こします。

酸化: ヒドロキシチロソールアセテートは、様々な生化学的経路における重要な中間体であるキノンを形成するように酸化されることがあります.

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムなどの還元剤が用いられます。

生成される主な生成物

酸化: キノンおよびその他の酸化誘導体。

還元: ヒドロキシチロソール。

科学研究の応用

ヒドロキシチロソールアセテートは、科学研究において幅広い用途があります。

化学: 抗酸化メカニズムを研究し、新しい合成方法を開発するためのモデル化合物として使用されます.

生物学: 酸化ストレスに対する細胞保護における役割と、遺伝子発現を調節する可能性について調査されています.

科学的研究の応用

Antioxidant Properties

HTy-Ac exhibits significant antioxidant capabilities, which are crucial for preventing oxidative stress-related diseases. Research has demonstrated that HTy-Ac can delay the oxidation of lipid systems, such as olive oil triglycerides, under various temperature conditions. For instance, studies have shown that HTy-Ac effectively protects proteins and lipids in brain homogenates against oxidation caused by peroxyl radicals .

Table 1: Antioxidant Effects of this compound

| Study Reference | Lipid System | Temperature | Measurement Method | Results |

|---|---|---|---|---|

| Olive Oil | 60 °C | Peroxide Value | Delayed oxidation | |

| Fish Oil | 40 °C | UV Spectroscopy | Reduced formation of conjugated dienes |

Anti-inflammatory Effects

HTy-Ac has been shown to possess anti-inflammatory properties, which may help in managing chronic inflammatory conditions. In murine models, dietary supplementation with HTy-Ac has been linked to reduced inflammation markers in collagen-induced arthritis . The compound's ability to modulate cytokine production further supports its potential as an anti-inflammatory agent.

Case Study: Collagen-Induced Arthritis

- Objective: To evaluate the preventive effects of dietary HTy-Ac on arthritis.

- Findings: Significant reduction in inflammatory markers and joint erosion mediators was observed in treated groups compared to controls.

Antimicrobial Activity

The antimicrobial properties of HTy-Ac have been extensively studied, revealing its effectiveness against various bacterial strains. In vitro tests have established minimum inhibitory concentrations (MIC) for HTy-Ac against pathogens such as Staphylococcus aureus and Vibrio parahaemolyticus.

Table 2: Antimicrobial Efficacy of this compound

| Bacterial Strain | MIC (μg/ml) | MBC (μg/ml) |

|---|---|---|

| Staphylococcus aureus | 39 | 78 |

| Vibrio parahaemolyticus | 39 | 78 |

Neuroprotective Effects

Recent studies indicate that HTy-Ac may enhance cognitive function and provide neuroprotection, particularly in models of Alzheimer's disease (AD). In transgenic mice, daily administration of HTy-Ac improved cognitive performance in maze tests and reduced neuronal apoptosis .

Case Study: Neuroprotection in Alzheimer's Disease

- Objective: To assess the cognitive improvement effects of HTy-Ac.

- Findings: Treated mice showed enhanced memory retention and reduced levels of inflammatory cytokines associated with AD progression.

Potential Antitumor Activity

Emerging research suggests that HTy-Ac may possess antitumor properties. A study using MTT assays revealed that HTy-Ac inhibited cell proliferation in cancer cell lines, with an inhibition rate of approximately 78% . The mechanism appears to involve modulation of apoptotic pathways, specifically through the regulation of Bcl-2 and Bax proteins.

Table 3: Antitumor Activity of this compound

| Cancer Cell Line | Inhibition Rate (%) | Mechanism |

|---|---|---|

| BEL7402 | 78.08 | Induction of apoptosis via mitochondrial pathway |

作用機序

ヒドロキシチロソールアセテートは、主にその抗酸化活性を通じてその効果を発揮します。 フリーラジカルを消去し、カタラーゼ、スーパーオキシドジスムターゼ、グルタチオンペルオキシダーゼなどの抗酸化酵素の発現を上方制御します 。 また、核内因子エリトロイド2関連因子2(Nrf2)経路などの炎症と細胞生存に関与するシグナル伝達経路を調節します 。 さらに、ヒドロキシチロソールアセテートは、ミトコンドリア機能を保護し、細胞恒常性を維持することが示されています .

類似化合物の比較

ヒドロキシチロソールアセテートは、しばしば次のような他のフェノール化合物と比較されます。

ヒドロキシチロソール: 両方の化合物は強い抗酸化特性を持っていますが、ヒドロキシチロソールアセテートはより親油性で安定しているため、特定の用途に適しています.

チロソール: チロソールは、ヒドロキシチロソールアセテートと比較して抗酸化剤としての効力は低いですが、それでも健康に有益です.

オレウロペイン: この化合物は、ヒドロキシチロソールとヒドロキシチロソールアセテートの前駆体であり、同様の健康上の利点があります.

ヒドロキシチロソールアセテートは、その安定性と親油性が向上しているため、特定の用途、特に親油性製品の製剤においてより効果的です .

類似化合物との比較

Hydroxytyrosol acetate is often compared with other phenolic compounds such as:

Hydroxytyrosol: While both compounds have strong antioxidant properties, hydroxytyrosol acetate is more lipophilic and stable, making it more suitable for certain applications.

Tyrosol: Tyrosol is less potent as an antioxidant compared to this compound but is still beneficial for health.

Oleuropein: This compound is a precursor to hydroxytyrosol and this compound and has similar health benefits.

Hydroxytyrosol acetate stands out due to its enhanced stability and lipophilicity, which make it more effective in certain applications, particularly in the formulation of lipophilic products .

生物活性

Hydroxytyrosol acetate (HTy-Ac) is a phenolic compound derived from olive oil, primarily known for its potent biological activities. This article explores the various biological effects of HTy-Ac, including its antioxidant, anti-inflammatory, antimicrobial, and neuroprotective properties, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound is an ester formed from hydroxytyrosol and acetic acid. Its chemical structure allows it to exhibit enhanced bioactivity compared to its parent compound, hydroxytyrosol. The increased lipophilicity of HTy-Ac facilitates better absorption and bioavailability in biological systems.

Antioxidant Activity

HTy-Ac demonstrates significant antioxidant properties, which are crucial for mitigating oxidative stress in cells. Research indicates that HTy-Ac can scavenge free radicals and enhance the activity of endogenous antioxidant enzymes.

- Mechanism : The antioxidant effect is attributed to the compound's ability to upregulate nuclear factor erythroid 2–related factor 2 (Nrf2), which in turn promotes the expression of various antioxidant genes .

- Case Study : A study on senescence-accelerated mouse-prone 8 (SAMP8) mice revealed that HTy-Ac supplementation led to reduced oxidative biomarkers, indicating its potential in combating age-related oxidative damage .

Anti-inflammatory Effects

HTy-Ac exhibits notable anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases.

- Research Findings : In a study involving collagen-induced arthritis (CIA) in DBA-1/J mice, dietary supplementation with HTy-Ac significantly reduced the severity of arthritis. The compound decreased levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and inhibited the activation of inflammatory pathways such as JAK/STAT and NF-κB .

| Parameter | Control Group | HTy-Ac Group |

|---|---|---|

| Serum TNF-α (pg/ml) | 250 | 150 |

| Serum IL-6 (pg/ml) | 200 | 100 |

| Arthritis Score | 4.5 | 1.5 |

Antimicrobial Activity

HTy-Ac has demonstrated antimicrobial activity against various bacterial strains, highlighting its potential as a natural preservative or therapeutic agent.

- Study Results : The minimum inhibitory concentration (MIC) values for HTy-Ac against Staphylococcus aureus and Staphylococcus epidermidis were found to be 12.5 mg/ml and 25 mg/ml respectively. These values indicate that HTy-Ac possesses effective antimicrobial properties .

| Bacterial Strain | MIC (mg/ml) | MBC (mg/ml) |

|---|---|---|

| Staphylococcus aureus | 12.5 | 25 |

| Staphylococcus epidermidis | 12.5 | 25 |

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of HTy-Ac, particularly in models of neurodegenerative diseases like Alzheimer's.

特性

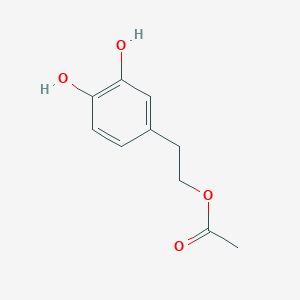

IUPAC Name |

2-(3,4-dihydroxyphenyl)ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-7(11)14-5-4-8-2-3-9(12)10(13)6-8/h2-3,6,12-13H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGJGLFPNIZXRLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30219108 | |

| Record name | Hydroxytyrosol acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30219108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69039-02-7 | |

| Record name | Hydroxytyrosol acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069039027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxytyrosol acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30219108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYTYROSOL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CYK1K4VJ1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does hydroxytyrosol acetate exert its anti-inflammatory effects?

A1: Research suggests HT-AC combats inflammation through multiple pathways. In a study using human umbilical vein endothelial cells (HUVECs), HT-AC was found to inhibit the TNF-α signaling pathway, a key player in inflammation []. Additionally, it suppressed the activation of NF-κB, MAPKs, and the JAK-STAT pathway in a murine model of collagen-induced arthritis []. These pathways are implicated in the production of pro-inflammatory cytokines, suggesting HT-AC's ability to dampen the inflammatory cascade.

Q2: What is the role of HDAC11 in the protective effects of HT-AC against atherosclerosis?

A2: HT-AC has shown promise in mitigating atherosclerosis by inhibiting vascular endothelial cell pyroptosis, a form of programmed cell death linked to inflammation. Studies suggest HT-AC achieves this by downregulating HDAC11, a histone deacetylase []. Molecular docking and drug affinity responsive target stability (DARTS) studies further support the interaction between HT-AC and HDAC11, suggesting HDAC11 as a potential target for HT-AC's beneficial effects [].

Q3: Can this compound protect red blood cells from oxidative damage?

A3: Yes, research indicates that HT-AC, along with other hydroxytyrosol metabolites, can protect red blood cells from oxidative damage caused by free radicals [, ]. Notably, the presence of a free phenolic hydroxyl group was found to be crucial for this protective effect []. This finding underscores the importance of specific structural features in dictating HT-AC's antioxidant activity.

Q4: Does this compound impact amyloid-β peptide aggregation?

A4: In vitro studies demonstrate that HT-AC, at a concentration of 0.62 mM, can completely inhibit amyloid-β peptide aggregation, a hallmark of Alzheimer's disease []. This finding, supported by in vivo studies using a Caenorhabditis elegans model, highlights the potential of HT-AC as a neuroprotective agent [].

Q5: What is the molecular formula and weight of this compound?

A5: this compound has a molecular formula of C10H12O4 and a molecular weight of 196.20 g/mol.

Q6: Does the position of the hydroxyl group on the aromatic ring influence the antioxidant activity of hydroxytyrosol derivatives?

A7: Quantum chemical calculations suggest that hydroxytyrosol derivatives with a hydroxyl group at position four of the aromatic ring exhibit superior antioxidant properties compared to other substitutions []. This computational analysis provides valuable insights into the structure-activity relationship of HT-AC and guides the design of novel antioxidants with enhanced efficacy.

Q7: How does the distribution of this compound within an emulsion affect its antioxidant efficiency?

A8: Studies using model food emulsions revealed that HT-AC, being both oil and water-soluble, exhibits a higher presence at the interfacial region compared to the oil-insoluble hydroxytyrosol []. This strategic distribution contributes to HT-AC's superior antioxidant activity in preserving oil quality, as demonstrated by accelerated oxidation tests [].

Q8: Is this compound stable during olive oil processing and storage?

A9: Research suggests that HT-AC levels remain relatively stable during olive oil processing and storage. For example, HT-AC was identified as one of the main phenolic compounds in olive oils from different cultivars grown in the Italian province of Reggio Calabria [].

Q9: What analytical techniques are commonly used to identify and quantify this compound in olive oil and biological samples?

A10: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as UV, fluorescence, and mass spectrometry, are frequently employed to analyze HT-AC in olive oil [, ]. These techniques allow for the separation, identification, and quantification of HT-AC and other phenolic compounds present in complex mixtures.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。